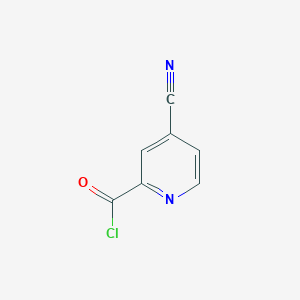
4-Cyanopyridine-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarbonyl chloride, 4-cyano- is an organic compound with the molecular formula C7H3ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-pyridinecarbonyl chloride, 4-cyano- typically involves the chlorination of 2-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C6H4NO2+SOCl2→C6H4ClNO+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of 2-pyridinecarbonyl chloride, 4-cyano- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of hazardous reagents like thionyl chloride. The use of automated systems ensures consistent quality and higher throughput .
化学反応の分析
Types of Reactions
2-Pyridinecarbonyl chloride, 4-cyano- undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-pyridinecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 2-pyridinecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Corresponding substituted pyridine derivatives.
Hydrolysis: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridinecarboxaldehyde.
科学的研究の応用
2-Pyridinecarbonyl chloride, 4-cyano- is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Intermediate in the production of drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacture of agrochemicals and dyes
作用機序
The mechanism of action of 2-pyridinecarbonyl chloride, 4-cyano- involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
類似化合物との比較
Similar Compounds
2-Pyridinecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanopyridine: Contains a cyano group but lacks the carbonyl chloride functionality, limiting its reactivity in nucleophilic substitution reactions.
2-Pyridinecarboxylic acid: Precursor to 2-pyridinecarbonyl chloride, 4-cyano-, but less reactive due to the absence of the chloride group
Uniqueness
2-Pyridinecarbonyl chloride, 4-cyano- is unique due to the presence of both the carbonyl chloride and cyano groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis .
特性
CAS番号 |
640296-18-0 |
|---|---|
分子式 |
C7H3ClN2O |
分子量 |
166.56 g/mol |
IUPAC名 |
4-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2O/c8-7(11)6-3-5(4-9)1-2-10-6/h1-3H |
InChIキー |
WQGRQYZSELACNH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C#N)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
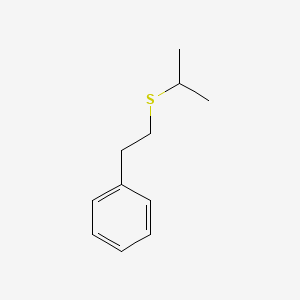
![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)
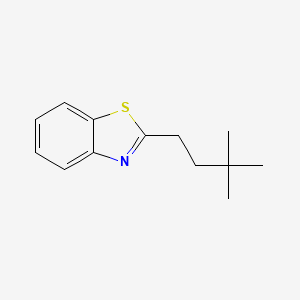
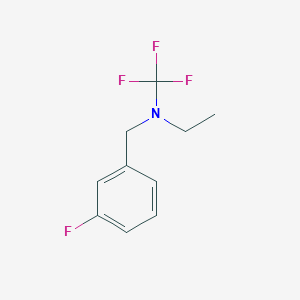
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)
![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
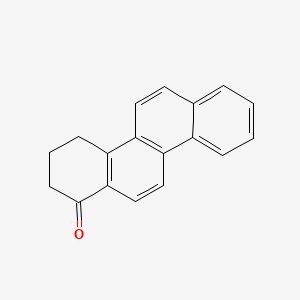
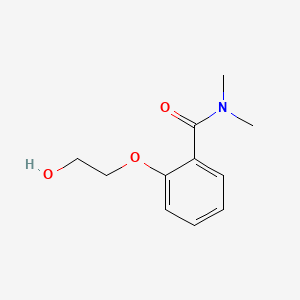
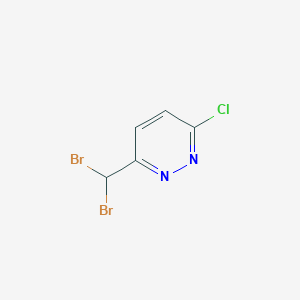
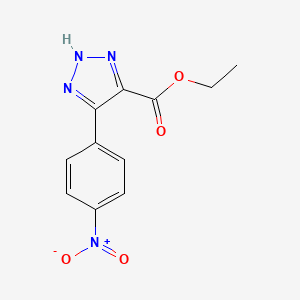
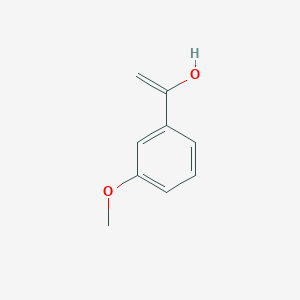
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)
